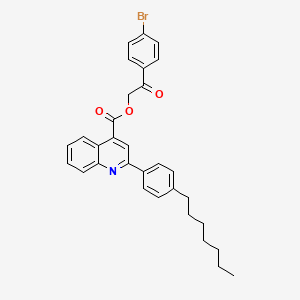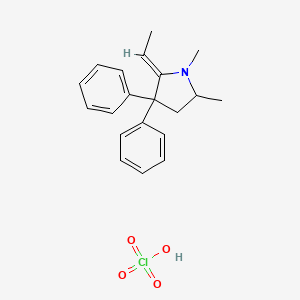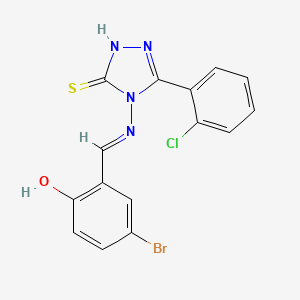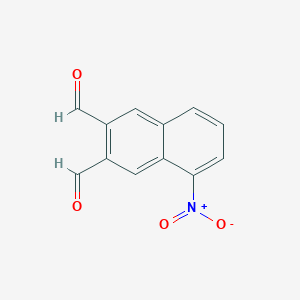
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophényl)(prop-2-yn-1-yl)sulfane est un composé organique de formule moléculaire C9H7BrS. Il s'agit d'une substance solide souvent utilisée dans diverses applications de recherche et industrielles. Le composé est caractérisé par la présence d'un groupe bromophényle et d'un groupe prop-2-yn-1-yle liés à un atome de soufre .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4-bromophényl)(prop-2-yn-1-yl)sulfane implique généralement la réaction du 4-bromothiophénol avec le bromure de propargyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme l'acétone ou le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à flux continu pour améliorer l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Types de réactions
(4-Bromophényl)(prop-2-yn-1-yl)sulfane peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres nucléophiles.
Réactions d'oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de cycloaddition : Le groupe prop-2-yn-1-yle peut participer à des réactions de cycloaddition pour former des composés cycliques.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants polaires comme le DMF ou le DMSO.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.
Réactions de cycloaddition : Des catalyseurs tels que l'iodure de cuivre(I) (CuI) ou l'acétate de palladium(II) (Pd(OAc)2) sont souvent utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés phényliques substitués.
Réactions d'oxydation : Les produits comprennent des sulfoxydes et des sulfones.
Réactions de cycloaddition : Les produits comprennent divers composés cycliques.
Applications De Recherche Scientifique
(4-Bromophényl)(prop-2-yn-1-yl)sulfane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité
Mécanisme d'action
Le mécanisme d'action du (4-bromophényl)(prop-2-yn-1-yl)sulfane implique son interaction avec diverses cibles moléculaires. Le groupe bromophényle peut interagir avec les récepteurs aromatiques, tandis que le groupe prop-2-yn-1-yle peut participer à des réactions de cycloaddition, conduisant à la formation de composés biologiquement actifs. L'atome de soufre peut subir une oxydation, formant des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires .
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic receptors, while the prop-2-yn-1-yl group can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The sulfur atom can undergo oxidation, forming reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-Bromophényl)(prop-2-yn-1-yl)amine
- (4-Bromophényl)(prop-2-yn-1-yl)éther
- (4-Bromophényl)(prop-2-yn-1-yl)cétone
Unicité
(4-Bromophényl)(prop-2-yn-1-yl)sulfane est unique en raison de la présence de l'atome de soufre, qui confère une réactivité chimique distincte par rapport à ses analogues oxygénés ou azotés. L'atome de soufre permet des réactions d'oxydation et de cycloaddition uniques, ce qui en fait un composé précieux en chimie synthétique .
Propriétés
Formule moléculaire |
C9H7BrS |
|---|---|
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
1-bromo-4-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
Clé InChI |
AOUDEEYQDFNHEK-UHFFFAOYSA-N |
SMILES canonique |
C#CCSC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)



![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)


![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)
